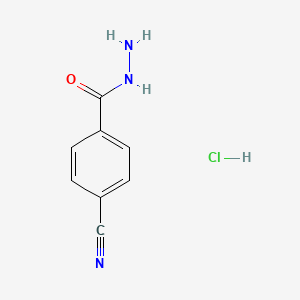

4-Cyanobenzohydrazide hydrochloride

Descripción

Overview of Hydrazide Chemistry in Organic Synthesis

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond adjacent to a carbonyl group, with the general structure R-C(=O)NHNH₂. wikipedia.org They are typically synthesized by the reaction of a carboxylic acid ester with hydrazine (B178648). wikipedia.org Due to their high reactivity, hydrazides are valuable as starting materials and intermediates for the synthesis of a wide array of other molecules. researchgate.net

They are particularly important in the preparation of various heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, which are often difficult to synthesize through other routes. acs.orgchemmethod.com The hydrazide functional group can undergo a variety of chemical transformations, making it a versatile tool for organic chemists. organic-chemistry.org For instance, they can be condensed with aldehydes and ketones to form hydrazones, which are themselves important intermediates. researchgate.net The inherent reactivity and synthetic utility of the hydrazide moiety have established it as a significant functional group in the field of organic chemistry. acs.org

Significance of the Cyano Group in Chemical Scaffolds

The cyano group (–C≡N), also known as a nitrile group, is a recurring and valuable functional group in organic chemistry. researchgate.netebsco.com It is found in the chemical structures of numerous approved pharmaceutical agents used to treat a wide range of diseases. nih.gov The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule to which it is attached. nih.gov

Beyond its electronic effects, the cyano group is an exceptionally versatile synthetic precursor. researchgate.netrsc.org It can be hydrolyzed to form amides and carboxylic acids or reduced to produce primary amines. ebsco.com This ability to be converted into other key functional groups makes it a strategic element in the design and synthesis of complex molecules. rsc.org The linear geometry of the cyano group and its ability to participate in hydrogen bonding can also be crucial for the specific positioning of a molecule within a biological target like a protein's binding site. taylorandfrancis.com

Role of the Hydrochloride Moiety in Compound Stability and Reactivity

Converting organic bases, such as compounds containing amine or hydrazine functionalities, into their hydrochloride salts is a common and important practice in chemistry. wikipedia.org A hydrochloride is an acid salt formed from the reaction of an organic base with hydrochloric acid. wikipedia.org This conversion offers several distinct advantages.

One of the primary benefits is the significant improvement in the compound's water solubility, which is often desirable for substances used in research and pharmaceutical applications. wikipedia.orgrelaisnautic.com Furthermore, hydrochloride salts typically exhibit greater chemical stability and have a longer shelf-life compared to their corresponding free bases. wikipedia.orglazargym.cz The formation of the hydrochloride salt can also serve as a form of protection for the reactive base. wikipedia.org The salt is generally less reactive than the free base and can be easily converted back to the more reactive form when needed, making it a stable and convenient form for storage and handling. wikipedia.orgalyciathompson.com

Chemical and Physical Properties

The specific properties of 4-Cyanobenzohydrazide (B1580726) hydrochloride are detailed below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃ | lookchem.comnih.gov |

| Molecular Weight | 169.61 g/mol | lookchem.comnih.gov |

| Melting Point | 241-244 °C (decomposes) | lookchem.comchemicalbook.com |

| Appearance | Pale orange to brown powder | lookchem.com |

| Solubility | Soluble in methanol (B129727) | lookchem.comchemicalbook.com |

| Hydrogen Bond Donor Count | 3 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

Research Findings

Synthesis

The synthesis of benzohydrazide (B10538) derivatives like 4-Cyanobenzohydrazide generally follows established methods of hydrazide formation. A common and direct route involves the reaction of a corresponding carboxylic acid ester with hydrazine hydrate (B1144303). wikipedia.orgnih.govchemmethod.com In the case of 4-Cyanobenzohydrazide, the synthesis would typically start from an ester of 4-cyanobenzoic acid, such as ethyl 4-cyanobenzoate (B1228447). This starting material is refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695). chemmethod.com After the reaction is complete, the resulting 4-Cyanobenzohydrazide free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Another established method for preparing similar phenylhydrazine (B124118) compounds involves the diazotization of an aniline (B41778) derivative, followed by reduction. chemicalbook.com For instance, a substituted aniline can be treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which is then reduced, often using tin(II) chloride, to yield the corresponding hydrazine hydrochloride. chemicalbook.com

Applications in Scientific Research

4-Cyanobenzohydrazide hydrochloride is primarily utilized as a compound for organic synthesis. lookchem.comchemicalbook.com Its structure contains multiple reactive sites: the hydrazide moiety, the aromatic ring, and the cyano group. This makes it a valuable building block for constructing more complex molecules, particularly heterocyclic compounds which are a major focus in medicinal chemistry research. acs.org The hydrazide portion can react with carbonyl compounds to form hydrazones or be used in cyclization reactions to create rings like pyrazoles or oxadiazoles, while the cyano group offers a handle for further functional group transformations. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-cyanobenzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQWCOSUUVDSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthesis of 4-Cyanobenzohydrazide (B1580726) Precursors

The primary precursor for 4-cyanobenzohydrazide is 4-cyanobenzoic acid and its derivatives. The synthesis of these foundational molecules can be achieved through several methods, including oxidation and dehydration reactions.

The synthesis of 4-cyanobenzoic acid can be initiated from various starting materials. One common approach involves the oxidation of p-tolunitrile. Another method starts with 4-amino-2-R-substituted toluene, which undergoes a series of reactions including reduction of a nitro group, reaction with sodium nitrite (B80452) and hydrochloric acid, followed by the addition of a cyanate (B1221674) ion source, and finally oxidation of the methyl group to form the carboxylic acid. google.com This process allows for the introduction of various substituents onto the benzene (B151609) ring. google.com

A notable "green" synthesis route involves the electrocarboxylation of 4-iodobenzonitrile. mdpi.com This method utilizes electrochemical techniques to cleave the carbon-iodide bond and subsequently capture carbon dioxide, offering an environmentally friendlier alternative. mdpi.com Another process describes the production of 4-cyanobenzoic acid from methyl 4-hydroxyiminobenzoate through a chemical dehydration reaction using agents like thionyl chloride. google.com

Key methods for synthesizing 4-cyanobenzoic acid are summarized below:

| Starting Material | Key Reagents/Conditions | Product | Reference |

| 4-amino-2-R-substituted toluene | NaNO₂/HCl, cyanate source, oxidation | 2-R-substituted-4-cyanobenzoic acid | google.com |

| 4-iodobenzonitrile | Electrochemical cleavage, CO₂ | 4-cyanobenzoic acid | mdpi.com |

| Methyl 4-hydroxyiminobenzoate | Acetic acid, thionyl chloride (dehydrating agent) | 4-cyanobenzoic acid | google.com |

| Aldehyde | PB-SiO₂-KMnO₄, cyclohexane, 65°C | 4-cyanobenzoic acid | guidechem.com |

| Aldehyde | Tetrahydrofuran, H₂O₂, SeO₂ | 4-cyanobenzoic acid | guidechem.com |

A crucial intermediate in the synthesis of 4-cyanobenzohydrazide is methyl 4-cyanobenzoate (B1228447). This ester is typically prepared from 4-cyanobenzoic acid. A common laboratory and industrial method is the Fischer esterification, which involves reacting 4-cyanobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. googleapis.com

One documented procedure involves reacting 4-cyanobenzoic acid with methanol in toluene, using a solid acid catalyst (monolith-SO3H), and heating the mixture at 80°C for 24 hours under an argon atmosphere. chemicalbook.com Another method describes the reaction of m-cyanobenzamide with methanol and a 20% hydrochloric acid/methanol solution at 64°C, yielding methyl 4-cyanobenzoate with a purity of 99.9% and a yield of 93.8%. google.comgoogleapis.com

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| 4-Cyanobenzoic acid, Methanol | monolith-SO₃H | Toluene, 80°C, 24h, Ar atm | Not specified | chemicalbook.com |

| m-Cyanobenzamide, Methanol | 20% HCl/Methanol solution | 64°C, 12h | 93.8% | google.comgoogleapis.com |

Direct Synthesis of 4-Cyanobenzohydrazide (Free Base)

Once the precursor, methyl 4-cyanobenzoate, is obtained, it can be converted to 4-cyanobenzohydrazide. This is typically achieved through hydrazinolysis.

The most common method for synthesizing hydrazides is the reaction of an ester with hydrazine (B178648) hydrate (B1144303). In the case of 4-cyanobenzohydrazide, methyl 4-cyanobenzoate is treated with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). The reaction mixture is typically refluxed or stirred at room temperature for several hours. For instance, a general procedure for a similar synthesis involves adding hydrazine hydrate to a solution of the corresponding methyl ester in ethanol and stirring for 12 hours at room temperature. nih.gov Another study details refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate and methanol for 6 hours to produce the corresponding hydrazide in 92% yield. nih.gov

To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a valuable technique in organic chemistry. nih.govresearchgate.net The synthesis of hydrazides can be significantly expedited using microwave irradiation. For example, the preparation of p-hydroxybenzohydrazide was achieved by reacting ethyl p-hydroxybenzoate with hydrazine hydrate in a lab-made microwave at 180 watts for just 3 minutes, resulting in a 93% yield without the need for recrystallization. chemmethod.com This contrasts sharply with conventional heating methods that required 2 hours of reflux and yielded 65%. chemmethod.com This demonstrates the potential for rapid and efficient synthesis of hydrazides, including 4-cyanobenzohydrazide, under microwave conditions. chemmethod.comnih.gov

A comparison of conventional and microwave-assisted synthesis for a hydrazide is presented below:

| Method | Reactants | Conditions | Time | Yield | Reference |

| Conventional | Ethyl p-hydroxybenzoate, Hydrazine hydrate | Reflux in ethanol (60-70°C) | 2 hours | 65% | chemmethod.com |

| Microwave | Ethyl p-hydroxybenzoate, Hydrazine hydrate | 180 watts | 3 minutes | 93% | chemmethod.com |

1,1'-Carbonyldiimidazole (CDI) is a versatile reagent used for forming amide bonds, and it can also be employed in the synthesis of hydrazides. wikipedia.orgnih.gov The process generally involves a "one-pot" reaction where the carboxylic acid is first activated by CDI, followed by the addition of hydrazine. researchgate.net This method is known for its mild reaction conditions and high yields. CDI is prepared by reacting phosgene (B1210022) with four equivalents of imidazole (B134444) in an anhydrous solvent. wikipedia.orgorgsyn.org

Ultrasound irradiation has been shown to further enhance the CDI-mediated synthesis of acyl hydrazines, leading to high yields (>90%) in very short reaction times (1 to 2 minutes) at room temperature. researchgate.net This approach is applicable to a wide range of carboxylic acids, suggesting its potential utility for the synthesis of 4-cyanobenzohydrazide from 4-cyanobenzoic acid. researchgate.net

Formation of 4-Cyanobenzohydrazide Hydrochloride

The conversion of 4-Cyanobenzohydrazide to its hydrochloride salt is a critical step for its isolation and purification. This transformation is achieved through a straightforward acid-base reaction.

The formation of this compound is a classic acid-base reaction. The 4-Cyanobenzohydrazide molecule contains a hydrazide group (-CONHNH2), which is basic due to the lone pair of electrons on the terminal nitrogen atom. When reacted with a strong acid like hydrochloric acid (HCl), the terminal nitrogen atom gets protonated.

This reaction involves the donation of the electron pair from the nitrogen atom to the proton (H+) from hydrochloric acid, forming a coordinate covalent bond. The resulting product is a salt, 4-cyanobenzohydrazinium chloride, where the hydrazide moiety carries a positive charge, and the chloride ion is the counter-ion. This salt formation is a common strategy to modify the physical properties of a compound, particularly its solubility and stability.

Hydrochloric acid serves a dual purpose in the synthesis. It not only acts as the reactant to form the salt but also functions as a precipitating agent. google.com The parent compound, 4-Cyanobenzohydrazide, is often prepared in an organic solvent such as ethanol or methanol, in which it has some solubility.

Upon the addition of hydrochloric acid, the relatively non-polar organic molecule is converted into an ionic salt. This newly formed salt, this compound, is significantly less soluble in the less polar organic solvent compared to its free base form. This drastic decrease in solubility causes the salt to precipitate out of the solution as a solid. google.com This precipitation allows for the efficient separation and purification of the product from the reaction mixture by simple filtration. The concentration of HCl can be a critical factor in maximizing the precipitation yield of such salts. researchgate.net

Alternative Synthetic Routes and Green Chemistry Approaches

Research into the synthesis of hydrazide derivatives has explored various methodologies, including more environmentally friendly "green" approaches. The conventional synthesis of the parent 4-Cyanobenzohydrazide typically involves reacting an ester, such as methyl 4-cyanobenzoate, with hydrazine hydrate. nih.govnih.gov The mixture is often heated under reflux for several hours in a solvent like methanol. nih.gov

In contrast, green chemistry principles aim to improve efficiency and reduce environmental impact. mdpi.com These approaches focus on reducing reaction times, lowering energy consumption, and using less hazardous solvents. For the synthesis of analogous hydrazides, several green methods have proven effective.

Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. chemmethod.comchemmethod.com The use of ultrasonic waves is another green technique that can accelerate reactions and improve yields for the synthesis of hydrazides and their derivatives. ekb.eg Furthermore, replacing traditional organic solvents with water represents a significant step towards a more eco-friendly process. chemmethod.comchemmethod.com

The table below compares a conventional synthesis method for a similar hydrazide with a green chemistry alternative, highlighting the advantages of the latter.

| Parameter | Conventional Method (Reflux) chemmethod.com | Green Method (Microwave) chemmethod.com |

| Reactants | Ethyl 4-hydroxybenzoate, Hydrazine Hydrate | Ethyl 4-hydroxybenzoate, Hydrazine Hydrate |

| Solvent | Ethanol | None |

| Reaction Time | 2 hours | 3 minutes |

| Energy Source | Heating mantle (60-70 °C) | Microwave (180 watts) |

| Yield | 65% | 93% |

| Purification | Recrystallization from methanol | Filtration without recrystallization |

These alternative methods demonstrate the potential for producing 4-Cyanobenzohydrazide and its subsequent hydrochloride salt in a more efficient, cost-effective, and environmentally benign manner.

Chemical Reactivity and Derivative Synthesis

Reactions at the Hydrazide Moiety

The primary site of reactivity on 4-cyanobenzohydrazide (B1580726) is the hydrazide functional group. The nucleophilic nature of the terminal nitrogen atom (-NH2) allows it to readily react with electrophilic species, serving as a cornerstone for building more complex molecules.

Condensation with Aldehydes and Ketones to Form Hydrazones and Schiff Bases

The reaction between a hydrazide and an aldehyde or ketone is a classic condensation reaction that results in the formation of a hydrazone, a class of compounds characterized by the R1R2C=NNHR3 functional group. This reaction proceeds by the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The initial addition is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. These reactions are typically catalyzed by a small amount of acid.

Hydrazones derived from 4-cyanobenzohydrazide are significant as they serve as key intermediates in the synthesis of various heterocyclic systems and have been studied for their diverse biological activities.

The synthesis of N'-Ferrocenylmethylidene-4-cyanobenzohydrazide is achieved through the direct condensation of 4-cyanobenzohydrazide with ferrocenecarboxaldehyde. This reaction creates a molecule that incorporates the unique organometallic ferrocene (B1249389) moiety.

The general procedure involves dissolving equimolar amounts of 4-cyanobenzohydrazide and ferrocenecarboxaldehyde in a suitable solvent, such as ethanol (B145695). A few drops of a catalyst, like glacial acetic acid, are often added to facilitate the reaction. The mixture is then typically heated under reflux for several hours. Upon cooling, the product precipitates out of the solution and can be purified by recrystallization. diva-portal.org The formation of the hydrazone is confirmed by the appearance of the characteristic azomethine (-CH=N) proton signal in its ¹H NMR spectrum. diva-portal.org

Reaction Scheme: Synthesis of N'-Ferrocenylmethylidene-4-cyanobenzohydrazide

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Cyanobenzohydrazide | Ferrocenecarboxaldehyde | Ethanol, Glacial Acetic Acid (cat.), Reflux | N'-Ferrocenylmethylidene-4-cyanobenzohydrazide |

The synthesis of N'-(4-chlorobenzylidene)-4-cyanobenzohydrazide follows a similar condensation pathway. 4-cyanobenzohydrazide is reacted with 4-chlorobenzaldehyde (B46862).

In a typical experimental setup, equimolar quantities of 4-cyanobenzohydrazide and 4-chlorobenzaldehyde are dissolved in a solvent like ethanol or methanol (B129727). nih.govresearchgate.net The reaction mixture is stirred and refluxed, often in the presence of a catalytic amount of acid, for a period ranging from a few minutes to several hours. nih.govnih.gov As the reaction proceeds, the product, N'-(4-chlorobenzylidene)-4-cyanobenzohydrazide, forms and can be isolated by filtration after cooling the mixture. Purification is generally achieved through recrystallization from a suitable solvent, such as ethanol. nih.gov

Reaction Scheme: Synthesis of N'-(4-chlorobenzylidene)-4-cyanobenzohydrazide

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Cyanobenzohydrazide | 4-Chlorobenzaldehyde | Ethanol, Reflux | N'-(4-chlorobenzylidene)-4-cyanobenzohydrazide |

Cyclization Reactions Leading to Heterocyclic Compounds

The hydrazide and hydrazone derivatives of 4-cyanobenzohydrazide are crucial precursors for synthesizing five-membered heterocyclic compounds. Through various cyclization reactions, the linear hydrazide or hydrazone structure can be transformed into stable aromatic rings containing additional heteroatoms, such as oxygen or sulfur. These heterocyclic cores are of significant interest in medicinal and materials chemistry.

One of the most important applications of 4-cyanobenzohydrazide is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Several synthetic routes are available to achieve this transformation.

A common method involves the reaction of 4-cyanobenzohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). niscpr.res.inorganic-chemistry.org In this one-pot synthesis, the POCl3 acts as both the solvent and the cyclizing agent. The reaction mixture is typically refluxed for several hours. After completion, the mixture is carefully poured onto crushed ice, and the resulting solid product is filtered, neutralized, and recrystallized. organic-chemistry.org

Alternatively, 1,3,4-oxadiazoles can be synthesized from the corresponding N-acylhydrazones (Schiff bases). The hydrazone, prepared from 4-cyanobenzohydrazide and an aldehyde, can undergo oxidative cyclization using reagents such as chloramine-T or iodine in the presence of a base like potassium carbonate. organic-chemistry.orgresearchgate.net Another route involves a two-step process where 4-cyanobenzohydrazide is first reacted with an acid chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using agents like phosphoryl chloride to yield the 1,3,4-oxadiazole. nih.gov

Data Table: Synthesis Methods for 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagent(s) | Key Conditions | Product |

| 4-Cyanobenzohydrazide | Aromatic Carboxylic Acid, POCl₃ | Reflux | 2-(4-Cyanophenyl)-5-aryl-1,3,4-oxadiazole |

| N'-Arylidene-4-cyanobenzohydrazide | Chloramine-T or I₂/K₂CO₃ | Reflux or specific temperature | 2-(4-Cyanophenyl)-5-aryl-1,3,4-oxadiazole |

| 4-Cyanobenzohydrazide | Acid Chloride, then POCl₃ | Two steps: Acylation, then Cyclodehydration | 2-(4-Cyanophenyl)-5-aryl-1,3,4-oxadiazole |

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from 4-cyanobenzohydrazide provides another important class of heterocyclic compounds. A prevalent method involves the conversion of the hydrazide into a thiosemicarbazide (B42300) intermediate. This is achieved by reacting 4-cyanobenzohydrazide with an isothiocyanate or with ammonium (B1175870) thiocyanate (B1210189) followed by cyclization. researchgate.netsemanticscholar.org The resulting N-acylthiosemicarbazide is then cyclized using a strong acid, such as concentrated sulfuric acid or orthophosphoric acid, with heating. The acid facilitates the dehydration and ring closure to form the 1,3,4-thiadiazole (B1197879) ring.

Another efficient, one-pot method involves the reaction of 4-cyanobenzohydrazide with an aldehyde to first form the N-aroylhydrazone in situ. This intermediate is then treated with a thionating agent, such as Lawesson's reagent, which facilitates the thionation of the carbonyl oxygen and subsequent cyclization to yield the 2,5-disubstituted-1,3,4-thiadiazole directly. This method is valued for its efficiency and good yields.

Data Table: Synthesis Methods for 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagent(s) | Key Conditions | Product |

| 4-Cyanobenzohydrazide | Isothiocyanate, then H₂SO₄ | Two steps: Thiosemicarbazide formation, then acidic cyclization | 2-Arylamino-5-(4-cyanophenyl)-1,3,4-thiadiazole |

| N'-Arylidene-4-cyanobenzohydrazide | Lawesson's Reagent | Reflux in Toluene | 2-(4-Cyanophenyl)-5-aryl-1,3,4-thiadiazole |

| 4-Cyanobenzohydrazide | Carbon Disulfide, KOH | Formation of dithiocarbazate, then cyclization | 2-Mercapto-5-(4-cyanophenyl)-1,3,4-thiadiazole |

Formation of Other Nitrogen-Containing Heterocycles

Beyond triazoles, the reactive nature of the hydrazide moiety in 4-Cyanobenzohydrazide hydrochloride enables the synthesis of other important nitrogen-containing heterocyclic systems. nih.govfrontiersin.orgnih.govrsc.org For example, it can serve as a precursor for 1,3,4-oxadiazoles. nih.govnih.gov This transformation is typically achieved by reacting the acyl hydrazide with a suitable reagent that provides the remaining carbon atom of the oxadiazole ring, followed by cyclization. nih.gov

The hydrazide can also be a starting material for the synthesis of pyrazole (B372694) derivatives. The reaction of cyanoacetic acid hydrazide with carbon disulfide in a basic medium, followed by reaction with α-haloketones, leads to the formation of thiazole (B1198619) derivatives, and under certain conditions, can lead to thiazolo[4,5-c]pyrazole structures. rsc.org Additionally, the hydrazine (B178648) group can direct C-H bond activation and annulation reactions, providing a pathway to fused nitrogen-containing heterocycles. researchgate.net

Acylation and Alkylation Reactions

The hydrazide group of this compound can undergo acylation and alkylation reactions. Acylation, the introduction of an acyl group, can be achieved by reacting the hydrazide with acid chlorides or anhydrides. nih.gov This reaction typically occurs at the terminal nitrogen atom of the hydrazide.

Alkylation, the addition of an alkyl group, can also be performed on the hydrazide moiety. researchgate.net Reductive amination, for instance, provides a method for the N-alkylation of amines and hydrazines. organic-chemistry.orgmasterorganicchemistry.com This process involves the reaction of the hydrazide with an aldehyde or ketone to form a hydrazone, which is then reduced to the corresponding alkylated hydrazine. masterorganicchemistry.comyoutube.com

Reactions at the Cyano Group

The cyano group (a nitrile) on the benzene (B151609) ring of this compound offers another site for chemical modification, leading to a different set of derivatives.

Nitrile Hydrolysis to Carboxylic Acids

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. byjus.comlibretexts.orgchemistrysteps.comchemguide.co.uk Acid-catalyzed hydrolysis is typically carried out by heating the nitrile with a strong acid, such as hydrochloric acid, under reflux. byjus.comlibretexts.orgcommonorganicchemistry.com This process first converts the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comchemistrysteps.com The final product under acidic conditions is the free carboxylic acid. chemguide.co.uk

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is a valuable tool for introducing an amino group into the molecule. The reduction of amides, which can be formed from the nitrile, to amines is a common synthetic route. organic-chemistry.org Various reducing agents can be employed for this purpose.

[3+2] Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)

The nitrile functionality can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.edunih.govresearchgate.net A prominent example is the reaction of the nitrile with an azide (B81097) to form a tetrazole ring. nih.govrsc.org This reaction is often catalyzed by a metal, such as cobalt, or can proceed under organocatalytic conditions. nih.govorganic-chemistry.org The cycloaddition of sodium azide to organonitriles is a well-established method for synthesizing 5-substituted 1H-tetrazoles. nih.govgatech.edu

Reactions at the Benzene Ring

The benzene ring is characterized by a delocalized π-electron system, which imparts significant stability. quora.com Consequently, the most common reactions are substitution reactions, where a hydrogen atom on the ring is replaced by another atom or group, rather than addition reactions which would disrupt the aromatic system. stackexchange.com The nature of the existing substituents on the ring plays a crucial role in determining the feasibility and outcome of further substitutions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. It involves the attack of an electrophile on the electron-rich benzene ring, proceeding through a two-step mechanism that includes the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. quora.comuci.edu The rate-determining step is the formation of this intermediate. youtube.com The substituents already present on the ring influence both the reaction rate and the position of the incoming electrophile. cognitoedu.orglibretexts.org

In this compound, the benzene ring is substituted with a cyano group and a hydrazide group. These two groups have opposing electronic effects.

The Cyano Group (-CN): The cyano group is a potent deactivating group. quora.comquora.com It withdraws electron density from the benzene ring through both the inductive effect (due to the high electronegativity of nitrogen) and a resonance effect. This electron withdrawal makes the ring less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The deactivating nature of the cyano group directs incoming electrophiles to the meta position relative to itself. youtube.com

The Hydrazide Group (-CONHNH₂): The hydrazide group is analogous to an amide group (-NHCOR), which is generally considered an activating group. libretexts.org The nitrogen atom adjacent to the carbonyl group has a lone pair of electrons that can be delocalized into the benzene ring via resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. organicchemistrytutor.com This resonance effect typically outweighs the inductive electron-withdrawing effect of the carbonyl group and the nitrogen atom. Therefore, the hydrazide group is an ortho, para-director. libretexts.org

Combined Effect in 4-Cyanobenzohydrazide:

In 4-Cyanobenzohydrazide, the two groups are in a para relationship. The hydrazide group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho). The cyano group at position 4 directs incoming electrophiles to positions 2 and 6 (meta to itself). Thus, both groups direct substitution to the same positions.

Table 1: Directing Effects of Substituents in 4-Cyanobenzohydrazide for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -CONHNH₂ | 1 | Resonance donation, Inductive withdrawal | Activating (overall) | ortho, para |

| -CN | 4 | Resonance withdrawal, Inductive withdrawal | Deactivating | meta |

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (NAS) is less common than EAS because the electron-rich nature of the benzene ring repels nucleophiles. For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.orgwikipedia.org These groups make the ring electron-deficient and capable of stabilizing the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. researchgate.net

The cyano group is a powerful electron-withdrawing group and is known to activate aromatic rings for nucleophilic substitution, particularly when it is positioned ortho or para to a good leaving group (such as a halide). libretexts.orgwikipedia.org

In the case of this compound, the benzene ring itself does not possess a suitable leaving group for a typical NAS reaction. Therefore, direct nucleophilic substitution on the ring is not a readily available pathway. However, if a derivative of 4-Cyanobenzohydrazide were synthesized to include a leaving group, such as a halogen, at a position ortho or para to the cyano group, then the molecule would be activated for NAS. For instance, if a chlorine atom were present at position 2, a nucleophile could potentially displace it, with the negative charge of the Meisenheimer intermediate being stabilized by the cyano group at position 4.

Table 2: Conditions for Nucleophilic Aromatic Substitution

| Requirement | Status in 4-Cyanobenzohydrazide | Potential for Reactivity |

| Electron-withdrawing group | Present (Cyano group) | Ring is electronically activated. |

| Good leaving group | Absent | No direct reaction. |

| Position of leaving group | N/A | For reactivity, a leaving group would need to be introduced at a position ortho or para to the cyano group. |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Cyanobenzohydrazide Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Cyanobenzohydrazide (B1580726) and its derivatives, ¹H and ¹³C NMR provide direct evidence of the proton and carbon framework, while 2D NMR techniques are essential for unambiguous signal assignment and detailed structural confirmation.

The ¹H NMR spectrum of 4-Cyanobenzohydrazide is characterized by distinct signals corresponding to the aromatic protons and the hydrazide group protons (-CONHNH₂). The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing cyano group are expected to resonate at a lower field compared to those ortho to the hydrazide group. The hydrazide moiety gives rise to two signals: a broad singlet for the -NH₂ protons and another singlet for the -NH- proton, which can exchange with deuterium (B1214612) oxide (D₂O). In the hydrochloride salt, these labile proton signals may be broadened or shifted.

Table 1: Predicted ¹H NMR Spectral Data for 4-Cyanobenzohydrazide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -CN) | ~7.8-8.0 | Doublet | ~8.0 |

| Aromatic H (ortho to -CONHNH₂) | ~7.6-7.8 | Doublet | ~8.0 |

| -NH- | Broad Singlet | - | - |

| -NH₂ | Broad Singlet | - | - |

Note: Spectra are typically recorded in solvents like DMSO-d₆. Chemical shifts are predictive and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Cyanobenzohydrazide, this includes signals for the four distinct aromatic carbons, the nitrile carbon (-C≡N), and the carbonyl carbon (-C=O). rsc.org The carbonyl carbon is typically observed in the downfield region (160-170 ppm). The nitrile carbon signal appears around 118-120 ppm. The aromatic carbons show distinct chemical shifts due to the electronic effects of the cyano and hydrazide substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Cyanobenzohydrazide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~165-170 |

| Aromatic C (ipso, attached to -CN) | ~110-115 |

| Aromatic C (ipso, attached to -CONHNH₂) | ~135-140 |

| Aromatic C (ortho to -CN) | ~132-134 |

| Aromatic C (ortho to -CONHNH₂) | ~128-130 |

| Nitrile C≡N | ~118-120 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Two-dimensional (2D) NMR experiments are crucial for the definitive structural elucidation of 4-Cyanobenzohydrazide and its derivatives, such as Schiff bases formed by condensation with aldehydes or ketones. nih.govmdpi.comcolumbia.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For 4-Cyanobenzohydrazide, a COSY spectrum would show a clear correlation between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edusdsu.edu This technique is invaluable for assigning the signals of the protonated aromatic carbons by correlating the known proton shifts to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edusdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, in 4-Cyanobenzohydrazide, the HMBC spectrum would show correlations from the aromatic protons to the nitrile and carbonyl carbons, confirming the connectivity of the functional groups to the aromatic ring. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 4-Cyanobenzohydrazide and its hydrochloride salt would exhibit characteristic absorption bands that confirm its structure. researchgate.netuobasrah.edu.iq

Table 3: Characteristic IR Absorption Bands for 4-Cyanobenzohydrazide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide/Amine (N-H) | Stretching | 3200-3400 (multiple bands, can be broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Nitrile (C≡N) | Stretching | 2220-2240 (sharp, strong intensity) |

| Carbonyl (C=O) | Stretching (Amide I band) | 1640-1680 (strong intensity) |

| Amide N-H | Bending (Amide II band) | 1580-1620 |

The sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. researchgate.net The strong absorption from the carbonyl group (Amide I) and the N-H stretching and bending vibrations are characteristic of the hydrazide moiety. The formation of derivatives, such as Schiff bases, would result in the appearance of a new imine (C=N) stretching band (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde/ketone carbonyl band from the starting material. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 4-Cyanobenzohydrazide (C₈H₇N₃O), the calculated molecular weight is 161.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 161. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.orglibretexts.org A plausible fragmentation pathway involves initial cleavage of the N-N bond, which is one of the weakest bonds in the structure.

Table 4: Plausible Mass Spectrometry Fragmentation for 4-Cyanobenzohydrazide

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 161 | [C₈H₇N₃O]⁺˙ (Molecular Ion) | - |

| 130 | [C₇H₄NO]⁺ (4-Cyanobenzoyl cation) | •NHNH₂ |

| 102 | [C₇H₄N]⁺ (4-Cyanophenyl cation) | CO |

The base peak in the spectrum is often the most stable fragment, which in this case could be the 4-cyanobenzoyl cation (m/z 130) or the 4-cyanophenyl cation (m/z 102). researchgate.net Analysis of derivatives would show predictable mass shifts and different fragmentation patterns depending on the added moiety. nih.govnih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. researchgate.net

For 4-Cyanobenzohydrazide hydrochloride, an X-ray crystal structure would confirm the planarity of the benzene ring. It would also reveal the geometry of the hydrazide group and show how the molecules are arranged in the crystal. A key feature observed in the crystal structures of related hydrazide and hydrazone compounds is the formation of extensive intermolecular hydrogen bonding networks. researchgate.netmdpi.com The N-H protons of the hydrazide group act as hydrogen bond donors, while the carbonyl oxygen, the nitrile nitrogen, and the chloride anion (in the case of the hydrochloride salt) can act as hydrogen bond acceptors. These interactions are critical in stabilizing the crystal packing arrangement. researchgate.netresearchgate.net The analysis would also reveal any π-π stacking interactions between the aromatic rings of adjacent molecules, which further contribute to the stability of the solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecular structure and its chromophores—the parts of the molecule that absorb light.

For aromatic hydrazides, such as 4-cyanobenzohydrazide and its derivatives, the UV-Vis spectrum is primarily influenced by the electronic transitions involving the benzene ring and the hydrazide functional group. The presence of substituents on the aromatic ring can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption.

Detailed research findings on the specific UV-Vis spectroscopic data for this compound are not extensively available in the surveyed literature. However, the UV-Vis spectra of related aromatic hydrazides and their derivatives have been reported, providing insights into the expected spectral characteristics.

The electronic absorption spectra of aromatic hydrazones, which are derivatives of hydrazides, are characterized by absorption bands that are sensitive to the solvent environment. For instance, studies on aromatic hydrazones derived from nicotinic acid hydrazide have shown that the position and intensity of the absorption bands can be influenced by the polarity of the solvent. This solvatochromism is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.

In the case of substituted benzoyl azides, which share the benzoyl moiety with benzohydrazides, the electronic absorption spectra typically exhibit multiple intense π-π* transitions in the UV region. The attachment of the carbonyl group to the nitrogen-containing group significantly influences the electronic structure and the resulting spectrum.

The UV-Vis spectrum of 4-aminobenzoic acid, a structurally related compound, shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The presence of the cyano group in 4-cyanobenzohydrazide, an electron-withdrawing group, in place of the amino group, an electron-donating group, would be expected to shift the absorption bands.

While specific experimental data for this compound is not provided in the searched literature, a hypothetical UV-Vis data table based on the analysis of similar compounds is presented below for illustrative purposes. The actual experimental values may vary.

Hypothetical UV-Vis Spectroscopic Data for this compound and a Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| This compound | Methanol (B129727) | ~235 | Not Reported |

| This compound | Ethanol (B145695) | ~234 | Not Reported |

| Aromatic Hydrazone Derivative | Dichloromethane | 358 | 20,000 |

| Aromatic Hydrazone Derivative | Acetonitrile | 355 | 22,000 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed sources. The data for the "Aromatic Hydrazone Derivative" is based on typical values found for such compounds in the literature.

The study of the UV-Vis spectra of 4-cyanobenzohydrazide derivatives, particularly in different solvents, would provide valuable information on their electronic structure and photophysical properties. Such studies would contribute to a more comprehensive understanding of this class of compounds.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic properties like orbital energies and charge distributions. These calculations are crucial for understanding the reactivity and stability of a molecule.

In the context of 4-cyanobenzohydrazide (B1580726) and its derivatives, DFT calculations can provide valuable information. For instance, the optimization of the molecular geometry reveals the most stable three-dimensional arrangement of atoms. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological targets. For hydrazone derivatives, which can be formed from 4-cyanobenzohydrazide, DFT calculations have been used to study their geometries and electronic properties. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Hydrazone Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations on 4-cyanobenzohydrazide hydrochloride or its derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is extensively used in drug design to understand how a potential drug molecule might interact with its biological target at the atomic level. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them to identify the most favorable binding mode.

For derivatives of 4-cyanobenzohydrazide, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding mechanisms. mdpi.com For example, docking simulations can predict the binding affinity and pose of a 4-cyanobenzohydrazide-derived hydrazone within the active site of an enzyme. mdpi.com These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. researchgate.netmdpi.comresearchgate.net

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. By understanding the key interactions, medicinal chemists can modify the structure of the lead compound to enhance its binding affinity and, consequently, its biological activity. nih.gov

Table 2: Key Ligand-Receptor Interactions Identified Through Molecular Docking

| Interacting Residue | Type of Interaction | Significance for Binding |

| Asp-106 | Hydrogen Bond | Crucial for anchoring the ligand in the binding pocket. mdpi.com |

| Phe-288 | Hydrophobic Interaction | Contributes to the stability of the ligand-receptor complex. mdpi.com |

| Gln-177 | Hydrogen Bond | Orients the ligand for optimal binding. mdpi.com |

| Met-292 | Hydrophobic Interaction | Unique interaction that can confer selectivity. mdpi.com |

Note: The interacting residues are examples and would vary depending on the specific protein target.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Computational methods play a significant role in modern SAR analysis by providing quantitative and three-dimensional insights into these relationships.

For a series of 4-cyanobenzohydrazide derivatives, computational SAR studies can help identify the structural features that are essential for their biological effects. nih.gov This often involves creating a library of virtual compounds by systematically modifying the parent structure and then using computational tools to predict their activity. Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can generate models that correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity. rsc.org

These computational SAR models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.org For example, an SAR study might reveal that an electron-withdrawing group at a specific position on the phenyl ring of a 4-cyanobenzohydrazide derivative enhances its activity, while a bulky substituent is detrimental. nih.gov This information is invaluable for guiding the optimization of lead compounds.

Conformational Analysis and Tautomerism Studies (e.g., Keto-Enol Tautomerism of Hydrazones)

Molecules are not static entities; they can exist in various spatial arrangements called conformations and, in some cases, as different structural isomers called tautomers that are in equilibrium. encyclopedia.pubmasterorganicchemistry.com Computational methods are essential for studying these dynamic aspects of molecular structure.

Hydrazones, which can be readily synthesized from 4-cyanobenzohydrazide, are known to exhibit keto-enol tautomerism. frontiersin.orgresearchgate.netresearchgate.net The keto form contains a carbonyl group (C=O), while the enol form has a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). encyclopedia.pub The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. masterorganicchemistry.com Computational methods, including DFT, can be used to calculate the relative energies of the keto and enol tautomers, thereby predicting which form is more stable under different conditions. researchgate.net

The conformational flexibility of 4-cyanobenzohydrazide and its derivatives is also a critical factor in their biological activity. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its low-energy conformations. researchgate.net The bioactive conformation, the specific shape the molecule adopts when it binds to its receptor, may not be the lowest energy conformation in solution. Understanding the conformational preferences of a molecule is crucial for designing compounds that can readily adopt the bioactive conformation, thus improving their efficacy.

Coordination Chemistry and Metal Complexes

Ligand Properties of 4-Cyanobenzohydrazide (B1580726) and its Derivatives

Aroylhydrazones, including 4-cyanobenzohydrazide, are a significant class of ligands in coordination chemistry due to their versatile coordination modes. researchgate.net These compounds are typically synthesized through the condensation of hydrazides with aromatic aldehydes or ketones. researchgate.net The coordination versatility of aroylhydrazones stems from their ability to act as multidentate ligands, coordinating with metal ions through nitrogen, oxygen, and sometimes sulfur atoms, which leads to a variety of metal complexes with different geometries and properties. researchgate.net

The coordination behavior of these ligands is influenced by factors such as pH, the solvent used, and the nature of the metal ion. researchgate.net Aroylhydrazones can exist in keto-enol tautomeric forms, which plays a crucial role in their coordination chemistry. In the solid state, they are predominantly in the amido (keto) form, while in solution, the iminol (enol) form can be more prevalent. This tautomerization allows for coordination as either a neutral ligand or a deprotonated ligand.

In its neutral form, 4-cyanobenzohydrazide can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the amino nitrogen of the hydrazide moiety. Upon deprotonation (enolization), it can coordinate as a monoanionic ligand, which often leads to the formation of more stable chelate rings. The presence of the cyano group in the para position of the benzene (B151609) ring can also influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the metal complexes.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with aroylhydrazone ligands like 4-cyanobenzohydrazide is typically achieved by reacting the ligand with a metal salt in a suitable solvent. chemistryjournal.net The choice of solvent is critical and often involves alcohols like ethanol (B145695) or methanol (B129727), in which both the ligand and the metal salt have adequate solubility. chemistryjournal.net

A general procedure for the synthesis of these complexes involves dissolving the aroylhydrazone ligand in a hot ethanolic solution, to which an ethanolic solution of the corresponding metal salt (e.g., chlorides, acetates, nitrates) is added. edu.krd The reaction mixture is then typically refluxed for several hours to ensure the completion of the reaction. edu.krd Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. edu.krd

For instance, the synthesis of Mn(II), Co(II), Ni(II), and Cu(II) complexes with 4-acetylpyridine benzoyl hydrazone, a related aroylhydrazone, followed a similar procedure where the ligand and metal chlorides were reacted in a 2:1 molar ratio. edu.krd The resulting complexes were found to have the general formula [M(LH)₂]X₂, where LH is the ligand and X is the chloride counter-ion. edu.krd

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can be influenced by the reaction conditions and the nature of the metal ion. Both 1:1 and 1:2 metal-to-ligand ratios have been reported for aroylhydrazone complexes. researchgate.net

Characterization of Metal Complexes

The characterization of newly synthesized transition metal complexes of 4-cyanobenzohydrazide and its derivatives is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Elemental Analysis: This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complexes, which helps in confirming the proposed stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to understand the coordination mode of the ligand. The IR spectrum of the free aroylhydrazone ligand shows characteristic bands for the C=O (carbonyl), N-H (amino), and C=N (azomethine, if it's a Schiff base derivative) groups. Upon complexation, shifts in the positions of these bands provide evidence for the coordination of the ligand to the metal ion. A shift of the C=O stretching vibration to a lower frequency is indicative of coordination through the carbonyl oxygen. researchgate.net Similarly, changes in the N-H and the appearance of new bands at lower frequencies, attributable to M-O and M-N vibrations, confirm the coordination.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions of the metal ions are sensitive to the coordination environment, and the position and intensity of these bands can help in assigning the geometry (e.g., octahedral, tetrahedral, square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. The disappearance of the N-H proton signal in the ¹H NMR spectrum of a complex suggests coordination in the deprotonated (enolic) form. nih.gov Shifts in the resonances of protons and carbons near the coordination sites also provide evidence of complex formation. nih.gov

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which helps in determining the number of unpaired electrons and thus the oxidation state and geometry of the metal ion.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. chemistryjournal.net

Interactive Data Table: Spectroscopic Data for a Representative Aroylhydrazone Metal Complex

Below is a hypothetical interactive table showcasing typical characterization data for a transition metal complex of an aroylhydrazone ligand, which would be similar to what one might expect for a 4-cyanobenzohydrazide complex.

| Metal Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) |

| [Cu(L)₂(H₂O)₂] | 15.2 | 1.85 | ν(C=O): 1620, ν(N-H): 3200, ν(M-O): 550, ν(M-N): 480 | 620, 350 |

| [Ni(L)₂(H₂O)₂] | 12.5 | 3.10 | ν(C=O): 1625, ν(N-H): 3210, ν(M-O): 545, ν(M-N): 475 | 590, 410, 280 |

| [Co(L)₂(H₂O)₂] | 14.8 | 4.95 | ν(C=O): 1618, ν(N-H): 3190, ν(M-O): 555, ν(M-N): 485 | 530, 480 |

| [Mn(L)₂(H₂O)₂] | 10.3 | 5.90 | ν(C=O): 1630, ν(N-H): 3215, ν(M-O): 540, ν(M-N): 470 | 450, 380 |

Note: 'L' represents a generic aroylhydrazone ligand. The data is illustrative.

Theoretical Studies on Metal Complex Formation and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the structure, bonding, and reactivity of transition metal complexes. nih.gov DFT calculations can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of aroylhydrazone complexes, complementing experimental findings. researchgate.net

These theoretical studies can provide insights into:

Optimized Geometries: DFT calculations can determine the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. These calculated geometries can be compared with experimental data from X-ray crystallography, where available. mdpi.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectra and to assess the chemical reactivity of the complexes. mdpi.com

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of the complexes, which can be compared with experimental IR spectra to aid in the assignment of the observed bands.

Bonding Analysis: The nature of the metal-ligand bond can be investigated using various computational techniques, providing a deeper understanding of the stability of the complexes.

Applications in Medicinal Chemistry and Biological Sciences Excluding Dosage/administration

Antimicrobial Activities

Hydrazide-hydrazone derivatives, a class of compounds to which 4-cyanobenzohydrazide (B1580726) belongs, are known for their broad-spectrum antimicrobial properties. nih.govnih.govmdpi.com These compounds have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. nih.gov The core structure, featuring an azomethine group (–NH–N=CH–) linked to a carbonyl group, is considered crucial for their biological activities. nih.gov

Antibacterial Efficacy

Derivatives of hydrazide have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel hydrazide-hydrazones have shown moderate to mild activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov In some studies, the antibacterial potency of specific hydrazide-hydrazone derivatives has been found to be comparable to or even higher than standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against certain bacterial strains. nih.gov

The mechanism of antibacterial action for some hydrazide derivatives is believed to involve the inhibition of essential bacterial enzymes. researchgate.net For example, some compounds have been designed to target the enoyl-acyl carrier protein reductase (ENR), an enzyme vital for fatty acid synthesis in bacteria. researchgate.net Furthermore, carbon dots synthesized from hydrazine (B178648) derivatives have exhibited potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These carbon dots appear to exert their effect through multiple mechanisms, including the disruption of the bacterial membrane, inhibition of biofilm formation, generation of reactive oxygen species, and damage to bacterial DNA. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Novel Hydrazide-Hydrazones | Bacillus subtilis, S. aureus, E. coli, Salmonella typhi | Moderate to mild inhibition | nih.gov |

| Isonicotinoyl Hydrazide Analog | S. aureus, Bacillus cereus, E. coli, Salmonella typhimurium | Good to moderate activity | nih.gov |

| Hydrazine Derivative-Based Carbon Dots | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity, comparable to vancomycin | nih.gov |

| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis, Escherichia coli | Antibacterial activity | researchgate.net |

Antifungal Efficacy

The antifungal potential of 4-cyanobenzohydrazide derivatives and related compounds has also been a subject of investigation. Fungal infections pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains. nih.gov Research has focused on the development of new antifungal agents that target essential fungal processes. nih.gov

One promising target is the fungal sphingolipid synthesis pathway, specifically the enzyme glucosylceramide (GlcCer) synthase. nih.gov GlcCer is crucial for the cell division and virulence of pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov Aromatic acylhydrazone-based inhibitors have been developed and shown to be effective against various fungal species. For instance, certain derivatives have exhibited potent antifungal activity, with some being fungicidal at low concentrations. nih.gov

Studies on cinnamic and benzoic acid amides, which share structural similarities with hydrazides, have also revealed antifungal activity against several Candida species, including strains resistant to fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Hydrazide and Related Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Aromatic Acylhydrazone-Based Inhibitors | Candida neoformans, Candida albicans, Aspergillus fumigatus | Inhibition of fungal sphingolipid synthesis, fungicidal activity | nih.gov |

| Cinnamic and Benzoic Acid Amides | Candida species (including fluconazole-resistant strains) | Inhibitory effect | nih.gov |

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a critical area of research, and derivatives of 4-cyanobenzohydrazide have shown promise in this domain. These compounds have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

Inhibition of Cell Proliferation

Several studies have reported the potent inhibitory effects of 4-hydrazinobenzoic acid derivatives on the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for some of these compounds were found to be comparable to the standard chemotherapy drug doxorubicin. nih.govresearchgate.net Importantly, some of the active compounds exhibited very weak cytotoxicity towards normal cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Amidoxime derivatives, which can be synthesized from benzonitriles like 4-cyanobenzonitrile, have also demonstrated dose-dependent inhibition of cell viability in human leukemia (Jurkat and HL-60RG) cell lines. nih.gov Furthermore, hydrogen sulfide-releasing hybrids of carbonic anhydrase inhibitors, which can be structurally related to benzohydrazides, have been shown to effectively suppress the growth of MDA-MB-231 (breast cancer), HCT-116, and A549 (lung cancer) cell lines. nih.gov

Pro-apoptotic Activity in Cancer Cells

In addition to inhibiting cell proliferation, certain 4-hydrazinobenzoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is a crucial mechanism for eliminating cancerous cells. For example, specific derivatives were found to induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net

The induction of apoptosis is often linked to the disruption of the cell cycle. Some hydrogen sulfide-releasing carbonic anhydrase inhibitors have been observed to cause a reduction in the G0/G1 and S phases of the cell cycle, with a corresponding increase in the G2/M and Sub-G1 phases, which is indicative of apoptosis. nih.gov Similarly, certain benzimidazole (B57391) derivatives have demonstrated pronounced pro-apoptotic activity in acute lymphoblastic leukemia and breast cancer cells, which correlates with a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com

Table 3: Anticancer and Antiproliferative Activity of 4-Cyanobenzohydrazide and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Hydrazinobenzoic Acid Derivatives | HCT-116 (colon), MCF-7 (breast) | Potent inhibition of cell proliferation, induction of apoptosis | nih.govresearchgate.net |

| Amidoxime Derivatives | Jurkat, HL-60RG (leukemia) | Dose-dependent inhibition of cell viability | nih.gov |

| H2S-Releasing Carbonic Anhydrase Inhibitors | MDA-MB-231 (breast), HCT-116 (colon), A549 (lung) | Potent antitumor effects, cell cycle disruption, apoptosis induction | nih.gov |

| Benzimidazole Derivatives | CCRF-CEM (leukemia), MCF-7 (breast) | Pronounced pro-apoptotic activity | mdpi.com |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Hydrazones and their derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov

Research has shown that certain N-acylhydrazone derivatives can exhibit significant anti-inflammatory effects. For instance, in a carrageenan-induced peritonitis model in mice, oral administration of a specific N-acylhydrazone derivative significantly inhibited leukocyte migration into the peritoneal cavity. nih.gov This suggests an ability to interfere with the inflammatory cascade. nih.gov The anti-inflammatory properties of some of these compounds may be mediated through the modulation of nitric oxide (NO) levels. nih.gov

Furthermore, compounds structurally related to 4-cyanobenzohydrazide, such as 4-hydroxybenzaldehyde, have demonstrated anti-inflammatory activity by suppressing the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. researchgate.net These enzymes are key mediators of the inflammatory response.

Table 4: Anti-inflammatory Activity of Hydrazone and Related Derivatives

| Compound/Derivative | Experimental Model | Observed Effect | Reference(s) |

|---|---|---|---|

| N-Acylhydrazone Derivative | Carrageenan-induced peritonitis in mice | Significant inhibition of leukocyte migration | nih.gov |

| 4-Hydroxybenzaldehyde | LPS-activated macrophages | Suppression of NO, iNOS, and COX-2 production | researchgate.net |

Antioxidant Activities

While direct studies on the antioxidant properties of 4-Cyanobenzohydrazide hydrochloride are not extensively documented, research into the broader class of hydrazide-hydrazone derivatives indicates significant potential for radical-scavenging activities. The core hydrazide structure is a key contributor to these properties. medchemexpress.com Investigations into related compounds, such as 4-hydrazinobenzoic acid derivatives, have demonstrated notable antioxidant effects through various in vitro assays. nih.govnih.gov

These studies often employ methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov For instance, certain 4-hydrazinobenzoic acid derivatives have shown superior free radical quenching activity compared to the standard antioxidant butylated hydroxylanisole (BHA). nih.gov The antioxidant capacity is often linked to the ability of the hydrazone moiety to donate hydrogen atoms or electrons, thereby neutralizing free radicals. medchemexpress.comscielo.br The presence of different substituents on the aromatic rings of these molecules can significantly influence their antioxidant potency. researchgate.net

Table 1: Antioxidant Activity of Representative Hydrazide Derivatives

| Compound/Derivative Class | Assay | Activity/Finding | Reference |

|---|---|---|---|

| 4-Hydrazinobenzoic Acid Derivatives | DPPH | Scavenging activity of 70-72% at 20 µg/mL. | nih.gov |

| 4-Hydrazinobenzoic Acid Derivatives | ABTS | Radical quenching of 80-85% at 20 µg/mL. | nih.gov |

| Aminoguanidine Hydrazone (AGH-3) | FRAP | High iron reduction capacity, comparable to Trolox. | scielo.br |

| Acylhydrazones | DPPH | Activity influenced by substituents on the phenyl ring. | researchgate.net |

Enzyme Inhibition Studies

The structural motif of this compound makes it a candidate for investigation as an enzyme inhibitor in various therapeutic areas.

Glutaminase (B10826351) (GLS) is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate, which fuels malignant cell growth. nih.gov The inhibition of GLS is a recognized therapeutic strategy. nih.gov While direct inhibition of glutaminase by this compound has not been reported, the search for novel allosteric GLS inhibitors is an active area of research. Successful inhibitors, such as Telaglenastat (CB-839), are small molecules that bind to an allosteric site on the enzyme. nih.gov Other research efforts have focused on scaffolds like 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane to develop potent GLS inhibitors. nih.gov The general strategy involves identifying small molecule scaffolds that can effectively bind to and modulate the enzyme's activity.

Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. nih.govnih.gov Inhibition of Notum can restore Wnt signaling, which is a potential therapeutic approach for conditions like cancer and neurodegenerative disorders. nih.govresearchgate.net The discovery of Notum inhibitors often involves high-throughput screening, fragment-based screening, and virtual screening campaigns. nih.govresearchgate.net Although this compound is not a reported inhibitor, its characteristics as a small, functionalized molecule are suitable for such screening programs. Successful non-covalent inhibitors include N-acyl indolines, which were developed from a covalent virtual screening hit. ucl.ac.ukresearchgate.net

Table 2: Examples of Reported Notum Carboxylesterase Inhibitors

| Inhibitor Class | Inhibition Mechanism | Assay Type | Reference |

|---|---|---|---|

| N-Acyl Indolines | Non-covalent | Biochemical (OPTS assay) & Cell-based (TCF/LEF reporter) | ucl.ac.ukresearchgate.net |

| Caffeine | Competitive | Biochemical & Biophysical | nih.gov |

| LP-922056, ABC99 | Not specified | Not specified | nih.gov |

Glycogen synthase kinase 3β (GSK-3β) and casein kinase 1δ (CK-1δ) are key serine/threonine kinases implicated in a range of diseases, including neuroinflammatory and neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.gov Dual inhibition of these kinases is an emerging therapeutic strategy. Research in this area has led to the development of specific inhibitors. For example, a triazolotriazine-based compound was identified as a dual inhibitor, with one derivative showing IC₅₀ values of 0.17 μM for GSK-3β and 0.68 μM for CK-1δ. nih.gov Another compound, Hymenialdisine, isolated from a marine sponge, also potently inhibits these kinases. nih.gov Currently, there is no published data demonstrating the inhibitory activity of this compound against GSK-3β or CK-1δ.

Table 3: Inhibitors of GSK-3β and CK-1δ

| Inhibitor | Target(s) | IC₅₀ Value | Key Finding | Reference |

|---|---|---|---|---|

| Compound 12 (Triazolotriazine derivative) | GSK-3β & CK-1δ | 0.17 µM (GSK-3β), 0.68 µM (CK-1δ) | Dual inhibitor with neuroprotective activity in vitro. | nih.gov |

| GSK-3β/CK-1δ-IN-1 | GSK-3β & CK-1δ | 0.77 µM (GSK-3β), 0.57 µM (CK-1δ) | Dual inhibitor that penetrates the blood-brain barrier. | medchemexpress.com |

| Hymenialdisine | CDKs, GSK-3β, CK1 | Not specified | Natural product that blocks tau phosphorylation at sites relevant to Alzheimer's. | nih.gov |

Modulation of Specific Receptors

The androgen receptor (AR) is a ligand-inducible nuclear receptor crucial for normal male development and physiology. nih.gov It is also a primary target in the treatment of prostate cancer. mdpi.com Molecules that modulate AR activity, known as selective androgen receptor modulators (SARMs) or antagonists, are of significant therapeutic interest. nih.gov The development of AR modulators has largely focused on nonsteroidal structures that can act as either agonists or antagonists. nih.govnih.gov For example, compounds like bicalutamide (B1683754) and enzalutamide (B1683756) are well-known AR antagonists. nih.govmdpi.com There are no specific studies in the reviewed literature that identify this compound as a modulator of the androgen receptor. The scaffolds of known AR modulators are structurally distinct from cyanobenzohydrazide.

Adenosine (B11128) A2A Receptor Modulation

Antagonism of the adenosine A2A receptor has emerged as a promising therapeutic strategy, particularly for the treatment of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net These receptors are widely distributed in the body, including the striatum, and their blockade can help modulate motor functions and offer neuroprotection. researchgate.net The development of selective A2A receptor antagonists is a key focus in medicinal chemistry.